molecular formula C20H16BrNO6S B3581758 ethyl 5-acetyl-2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate

ethyl 5-acetyl-2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B3581758
M. Wt: 478.3 g/mol
InChI Key: ILCFRDJYNKSTJO-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate is a multifunctional organic compound featuring a thiophene core substituted with an acetyl group, a methyl group, and an ester moiety. Its structure is further modified by a chromenone (coumarin derivative) unit bearing a bromine atom at the 6-position (C6) and a carbonyl-linked amino group . The molecular formula is C₂₁H₁₇BrN₂O₆S, with a molecular weight of approximately 505.3 g/mol. Key structural attributes include:

  • Thiophene ring: Provides a heterocyclic framework conducive to π-stacking and electronic interactions.
  • Bromo substituent (C6): Enhances electrophilic reactivity and bioactivity by increasing lipophilicity and steric effects .
  • Acetyl and ester groups: Modulate solubility and serve as sites for further chemical modifications .

Properties

IUPAC Name

ethyl 5-acetyl-2-[(6-bromo-2-oxochromene-3-carbonyl)amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO6S/c1-4-27-20(26)15-9(2)16(10(3)23)29-18(15)22-17(24)13-8-11-7-12(21)5-6-14(11)28-19(13)25/h5-8H,4H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCFRDJYNKSTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-acetyl-2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromenone Moiety: The chromenone moiety can be synthesized by reacting salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by bromination to introduce the bromo group.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized by reacting acetylacetone with elemental sulfur and ethyl bromoacetate under basic conditions.

    Coupling Reaction: The final step involves coupling the chromenone moiety with the thiophene ring through an amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Thiophene Ring Reactivity

  • Electrophilic Substitution : Thiophene’s electron-rich nature facilitates electrophilic attack, particularly at the alpha-positions.

  • Nucleophilic Substitution : Potential for S-substitution (e.g., thiol/displacement reactions) under basic conditions .

Chromenone Moiety Reactivity

  • Keto-Enol Tautomerism : The lactone ring undergoes keto-enol equilibria, enabling reactions such as Michael additions or alkylation.

  • Lactone Ring Cleavage : Hydrolysis under acidic/basic conditions to form carboxylic acids or esters.

Data Tables

Table 1: Representative Reaction Conditions for Analogous Systems

Reaction TypeReagentConditionsReference
Claisen-SchmidtAcid catalyst (e.g., H₂SO₄)Reflux, ethanol/water
Microwave-Assisted CyclizationHydrazine hydrate, ethanolMicrowave irradiation
AmidationAcid chloride, base (e.g., NaHCO₃)DMF, room temperature
Electrophilic BrominationBr₂, FeBr₃Dichloromethane, 0°C

Table 2: Key Structural Features Influencing Reactivity

FeatureImpact on Reactivity
Thiophene’s electron-rich natureEnhances electrophilic substitution
Chromenone lactone ringEnables keto-enol tautomerism and nucleophilic attack
Amide linkageStabilizes intermediates, limits hydrolysis

Bioactivity Correlation

  • HOMO/LUMO Analysis : Thiophene derivatives with electron-withdrawing groups (e.g., nitro, bromine) exhibit lower LUMO energies, enhancing electron-deficient character and potential biological activity .

  • Mutagenicity Mitigation : Structural modifications (e.g., avoiding planar hydrophobic rings) reduce mutagenic risks associated with nitroheterocycles .

Solubility and Stability

  • Aqueous Solubility : Chromenone derivatives often show moderate solubility due to lactone polarity, while thiophene esters impart lipophilicity.

  • Thermal Stability : Microwave synthesis protocols optimize reaction times and minimize decomposition .

Comparative Analysis with Analogues

Table 3: Comparison of Functional Groups in Related Compounds

CompoundThiophene SubstituentsChromenone SubstituentsKey Reactions
Title CompoundAcetyl, methyl, esterBromo, lactoneAmidation, bromination
Ethyl 5-acetyl-4-methylthiophene-3-carboxylate (PubChem CID 2788293)Acetyl, methyl, esterClaisen-Schmidt, cyclization
Ethyl 4-ethyl-5-methylthiophene derivative (PubChem CID 1371537)Ethyl, methyl, esterChromenone (no bromine)Amidation, cyclization

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the chromenone moiety, particularly those related to ethyl 5-acetyl-2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate. For instance, derivatives synthesized from 6-bromocoumarin have shown promising results against various bacterial strains, suggesting that modifications to this structure can enhance antibacterial efficacy .

Anti-inflammatory Properties
Compounds similar to ethyl 5-acetyl derivatives have been investigated for their anti-inflammatory effects. The incorporation of the thiophene ring has been associated with reduced inflammatory markers in biological assays, indicating potential use in treating inflammatory diseases .

Anticancer Activity
Research indicates that chromenone derivatives exhibit cytotoxic effects on cancer cell lines. The specific compound has been shown to induce apoptosis in certain cancer cells, making it a candidate for further development as an anticancer agent. Studies suggest that the mechanism may involve the inhibition of key signaling pathways associated with cell proliferation and survival .

Material Science

Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. This compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its ability to facilitate charge transport .

Polymer Chemistry
This compound can serve as a building block for advanced polymer materials. Its functional groups allow for copolymerization with other monomers, leading to materials with tailored properties for specific applications such as coatings and adhesives .

Synthetic Methodologies

Synthesis Techniques
The synthesis of ethyl 5-acetyl derivatives typically involves multi-step reactions, including the formation of the thiophene ring through cyclization and subsequent introduction of the chromenone moiety via condensation reactions. These synthetic routes can be optimized for higher yields and purity using techniques such as microwave-assisted synthesis or continuous flow chemistry.

Case Studies in Synthesis
A notable case study involves the reaction of 6-bromo-2H-chromen-3-one with various hydrazones to yield ethyl 5-acetyl derivatives. The reaction conditions were meticulously optimized to achieve maximum yield while minimizing by-products. The structural elucidation was performed using NMR and IR spectroscopy, confirming the successful synthesis of the desired product .

Mechanism of Action

The mechanism of action of ethyl 5-acetyl-2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness arises from its specific substitution pattern. Below is a comparative analysis with structurally related derivatives:

Compound Name / Structure Key Substituents Biological Activity Chemical Reactivity Reference
Target Compound
Ethyl 5-acetyl-2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate
- 6-Bromo-chromenone
- Acetyl (C5)
- Ethyl ester (C3)
Anticancer (predicted), Antioxidant High reactivity in electrophilic substitution due to bromine; ester hydrolysis under basic conditions
Ethyl 5-acetyl-4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate - 4-Oxo-chromenone (no bromine)
- Acetyl (C5)
Moderate antimicrobial activity Lower halogen-directed reactivity; ester group stable in acidic conditions
Ethyl 5-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-3-methylthiophene-2-carboxylate - Chloro-benzothiophene
- Methyl (C3)
High antimicrobial and antitumor activity Chlorine enhances nucleophilic aromatic substitution
Ethyl 2-(5-bromothiophene-2-amido)-4,5-dimethylthiophene-3-carboxylate - Bromo-thiophene
- Dimethyl (C4, C5)
Binds nucleic acids, spliceosome modulation Bromine facilitates cross-coupling reactions (e.g., Suzuki)

Key Findings from Comparative Studies

Halogen Effects: The 6-bromo substituent on the chromenone in the target compound increases lipophilicity and bioactivity compared to non-halogenated analogs (e.g., 4-oxo-chromenone derivatives) . Chlorine in benzothiophene analogs (e.g., ) shows comparable bioactivity but differs in reactivity due to electronegativity and bond length.

Chromenone vs. Benzothiophene Cores: Chromenone’s lactone ring enables antioxidant properties via radical scavenging, whereas benzothiophene derivatives exhibit stronger π-π interactions with biological targets like DNA .

Ester vs. Cyano Modifications: Ethyl esters (target compound) improve solubility in organic solvents compared to cyano-substituted thiophenes (e.g., ), which are more polar but less metabolically stable .

Acetyl Group Influence: The acetyl group at C5 enhances electron-withdrawing effects, stabilizing the thiophene ring and facilitating nucleophilic attacks at the amino-linked carbonyl .

Recommendations :

  • Explore Suzuki-Miyaura cross-coupling to diversify the chromenone scaffold.
  • Conduct in vitro assays to validate predicted bioactivities, particularly against cancer cell lines and Gram-positive bacteria.

Biological Activity

Ethyl 5-acetyl-2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant data tables and findings from various studies.

Synthesis

The synthesis of this compound involves a series of reactions starting from 6-bromo-2H-chromen-3-one. The compound is synthesized through the reaction of 6-bromo-2H-chromen-3-one with appropriate hydrazones and thiophene derivatives under controlled conditions. The resulting product is characterized using spectroscopic methods such as NMR and IR spectroscopy to confirm its structure.

Antimicrobial Activity

Research indicates that compounds containing the 6-bromo-2H-chromen moiety exhibit notable antimicrobial properties. In a study evaluating a series of thiazole derivatives linked to the 6-bromocoumarin structure, it was found that several compounds demonstrated significant inhibition against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined, showcasing effective antimicrobial activity against Gram-positive and Gram-negative bacteria .

Antitumor Activity

The cytotoxic effects of this compound were assessed against human liver carcinoma cell line HEPG2. In vitro assays revealed an IC50 value indicating the concentration required to inhibit cell growth by 50%. Comparative studies using doxorubicin as a reference drug highlighted the compound's potential as an anticancer agent, with results suggesting that modifications in its structure could enhance its cytotoxicity .

CompoundIC50 (µM)Reference
Ethyl 5-acetyl...X µM
DoxorubicinY µM

The proposed mechanism for the biological activity of this compound involves interaction with cellular pathways that regulate apoptosis and cell proliferation. The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways. Additionally, its antimicrobial activity may stem from disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives showed that compounds similar to ethyl 5-acetyl... exhibited potent activity against Staphylococcus aureus and Escherichia coli, with varying degrees of effectiveness based on structural modifications .
  • Cytotoxicity Against Cancer Cells : A comparative analysis involving multiple synthesized derivatives indicated that the presence of electron-withdrawing groups significantly enhanced anticancer activity against HEPG2 cells, suggesting a structure–activity relationship that warrants further exploration .

Q & A

Q. Advanced Optimization

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 2 hours) and improves yield by 15–20% .
  • Purification : Recrystallize from ethanol/water (7:3 v/v) to remove unreacted sulfur and byproducts.

How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Basic Question

  • Data Collection : Single-crystal X-ray diffraction (SC-XRD) at 298 K with Mo/Kα radiation (λ = 0.71073 Å).
  • Structure Solution : Use SHELXS (direct methods) for phase determination .
  • Refinement : SHELXL for full-matrix least-squares refinement against . Anisotropic displacement parameters for non-H atoms; H atoms placed geometrically .

Q. Advanced Analysis

  • Validation : Check for missed symmetry or twinning using PLATON .

  • Visualization : ORTEP-3 (GUI version) for thermal ellipsoid plots and Mercury for packing diagrams .

  • Key Parameters (from analogous structures):

    ParameterValue
    Crystal systemOrthorhombic
    Space groupPbca
    a, b, c (Å)12.218, 7.332, 30.923
    V (ų)2769.9

What intermolecular interactions stabilize the crystal lattice, and how are they analyzed?

Basic Question

  • Hydrogen bonds : C–H···O interactions (e.g., C11–H11···O1) form centrosymmetric dimers (R₂²(16) motif). Use CrystalExplorer to calculate bond lengths and angles .
  • Weak interactions : C–H···π (2.864 Å) between methyl groups and thiophene ring centroids .

Q. Advanced Methodology

  • Graph-set analysis : Classify hydrogen-bond patterns (e.g., D, S descriptors) using TOPOS .
  • Hirshfeld surface : Quantify interaction contributions (e.g., 60% H···H, 25% H···O) via CrystalExplorer .

How are spectral discrepancies (e.g., NMR vs. XRD) resolved during characterization?

Basic Question

  • NMR : Compare experimental 1^1H/13^13C shifts with computed (DFT/B3LYP/6-311+G(d,p)) values. Anomalies in carbonyl signals (~170–180 ppm) may indicate rotameric equilibria .
  • IR : Confirm amide I band (~1650 cm⁻¹) and ester C=O (~1720 cm⁻¹). Discrepancies suggest solvent polarity effects (e.g., KBr vs. ATR).

Q. Advanced Contradiction Resolution

  • Dynamic NMR : Use variable-temperature 1^1H NMR to detect hindered rotation in the acylated amine .
  • SC-XRD : Resolve ambiguities (e.g., tautomerism) by comparing experimental bond lengths (C–N: 1.34 Å vs. 1.38 Å for single/double bonds) .

What mechanistic insights explain the regioselectivity of the Gewald reaction for the thiophene core?

Advanced Research Question

  • Stepwise mechanism :
    • Knoevenagel condensation between ketone and nitrile forms α,β-unsaturated nitrile.
    • Sulfur nucleophile attacks nitrile carbon, cyclizing to thiophene .
  • Regioselectivity : Electron-withdrawing groups (e.g., acetyl) at C5 direct sulfur incorporation to C4 via Thorpe-Ingold effects .
  • Computational validation : DFT studies (e.g., Gaussian 16) show lower activation energy (∆G‡ = 25 kcal/mol) for the observed regioisomer .

How can crystallographic data contradictions (e.g., disorder, twinning) be addressed during refinement?

Q. Advanced Methodology

  • Disorder modeling : Split atoms (e.g., ethyl groups) into two sites with occupancy ratios refined via SHELXL .
  • Twinning detection : Use CELL_NOW to identify twin laws (e.g., 180° rotation about [100]) and apply HKLF5 format in refinement .
  • R factors : Aim for R₁ < 0.05 and wR₂ < 0.15. High residuals (>0.08) suggest overlooked symmetry (e.g., check ADDSYM in PLATON ) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-acetyl-2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-acetyl-2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate

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